molecular formula C16H16F3N3O2S B2836644 2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine CAS No. 2379947-69-8

2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine

Cat. No.: B2836644
CAS No.: 2379947-69-8
M. Wt: 371.38
InChI Key: XNIFFJQHBAFHHI-UHFFFAOYSA-N
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Description

2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiazole, piperidine, and pyridine rings, along with the trifluoromethyl group, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Piperidine Ring Formation: The piperidine ring can be constructed via the hydrogenation of pyridine derivatives or through cyclization reactions involving amines and dihaloalkanes.

    Coupling Reactions: The thiazole and piperidine rings are then coupled using appropriate linkers and reagents, such as alkyl halides or esters, under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through nucleophilic substitution reactions using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Final Assembly: The final step involves the coupling of the assembled intermediate with the pyridine ring, often using palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiazole or piperidine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine or thiazole rings, using reagents like halogens, alkylating agents, or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), alkyl halides, nucleophiles (amines, thiols).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole or piperidine derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets like enzymes and receptors.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as an antimicrobial, antiviral, or anticancer agent.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It is employed in chemical biology to study protein-ligand interactions and to develop probes for imaging and diagnostic applications.

Mechanism of Action

The mechanism of action of 2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings and trifluoromethyl group enable it to form strong interactions with these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)benzene
  • 2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)quinoline
  • 2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)imidazole

Uniqueness

The uniqueness of 2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine lies in its specific combination of heterocyclic rings and the trifluoromethyl group, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science, where its structural features can be exploited for specific interactions and functionalities.

Properties

IUPAC Name

1,3-thiazol-4-yl-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O2S/c17-16(18,19)12-2-1-5-20-14(12)24-8-11-3-6-22(7-4-11)15(23)13-9-25-10-21-13/h1-2,5,9-11H,3-4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIFFJQHBAFHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=CC=N2)C(F)(F)F)C(=O)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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